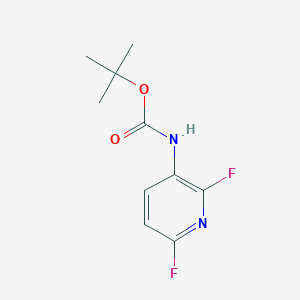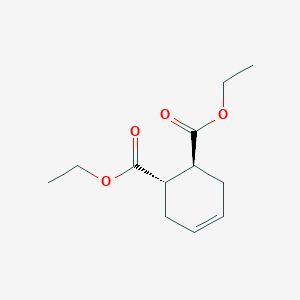
diethyl (1S,2S)-cyclohex-4-ene-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (1S,2S)-cyclohex-4-ene-1,2-dicarboxylate is an organic compound with a unique structure that includes a cyclohexene ring substituted with two ester groups at the 1 and 2 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (1S,2S)-cyclohex-4-ene-1,2-dicarboxylate typically involves the esterification of the corresponding cyclohexene dicarboxylic acid. One common method is the reaction of cyclohex-4-ene-1,2-dicarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl (1S,2S)-cyclohex-4-ene-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form diethyl (1S,2S)-cyclohexane-1,2-dicarboxylate.
Reduction: Reduction reactions can convert the ester groups to alcohols, yielding diethyl (1S,2S)-cyclohex-4-ene-1,2-diol.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups, such as amines or halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Diethyl (1S,2S)-cyclohexane-1,2-dicarboxylate.
Reduction: Diethyl (1S,2S)-cyclohex-4-ene-1,2-diol.
Substitution: Various substituted cyclohexene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Diethyl (1S,2S)-cyclohex-4-ene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and stereochemistry.
Biology: The compound can be used in the development of enzyme inhibitors or as a substrate in biochemical assays.
Industry: It can be used in the production of polymers, resins, and other materials with specific properties.
Mécanisme D'action
The mechanism by which diethyl (1S,2S)-cyclohex-4-ene-1,2-dicarboxylate exerts its effects depends on the specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity or function. The ester groups can undergo hydrolysis to release the corresponding acids, which can then participate in various metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl (1R,2R)-cyclohex-4-ene-1,2-dicarboxylate: An enantiomer with similar chemical properties but different biological activity.
Diethyl (1S,2S)-cyclohexane-1,2-dicarboxylate: A saturated analog with different reactivity.
Diethyl (1S,2S)-cyclohex-4-ene-1,2-diol: A reduced form with hydroxyl groups instead of ester groups.
Uniqueness
Diethyl (1S,2S)-cyclohex-4-ene-1,2-dicarboxylate is unique due to its specific stereochemistry and the presence of both ester groups and a cyclohexene ring. This combination of features makes it a versatile compound for various chemical transformations and applications in research and industry.
Propriétés
Formule moléculaire |
C12H18O4 |
|---|---|
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
diethyl (1S,2S)-cyclohex-4-ene-1,2-dicarboxylate |
InChI |
InChI=1S/C12H18O4/c1-3-15-11(13)9-7-5-6-8-10(9)12(14)16-4-2/h5-6,9-10H,3-4,7-8H2,1-2H3/t9-,10-/m0/s1 |
Clé InChI |
OWVOHDKOANTMJU-UWVGGRQHSA-N |
SMILES isomérique |
CCOC(=O)[C@H]1CC=CC[C@@H]1C(=O)OCC |
SMILES canonique |
CCOC(=O)C1CC=CCC1C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


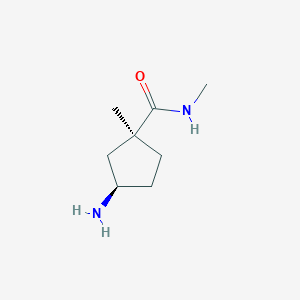
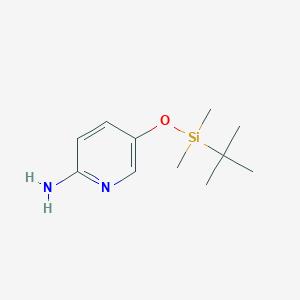

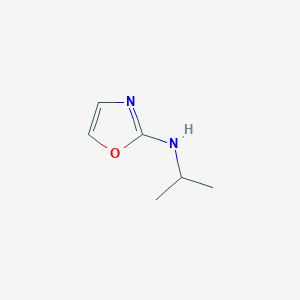
![tert-Butyl 2-bromo-6,7-dihydrofuro[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B12988145.png)
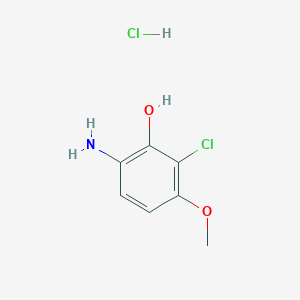
![2-Amino-2-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)acetonitrile](/img/structure/B12988159.png)
![1-Benzyl 9-(tert-butyl) 8,8-dimethyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-1,9-dicarboxylate](/img/structure/B12988166.png)
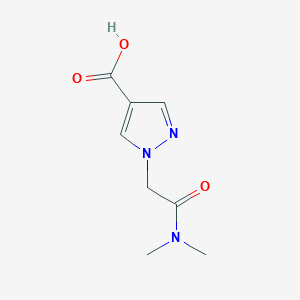
![7-Fluoro-4-methyl-3-(methylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B12988179.png)
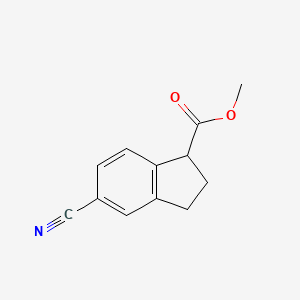
![6'-(2-(1-(Pyridin-2-ylmethyl)piperidin-4-yl)ethyl)spiro[cyClopropane-1,5'-[1,3]dioxolo[4,5-f]isoindol]-7'(6'H)-one hydroChloride](/img/structure/B12988183.png)
![tert-Butyl 2-methyl-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B12988185.png)
